molecular formula C23H36O4 B167433 Pregnan-20-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta)- CAS No. 10005-75-1

Pregnan-20-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta)-

Cat. No. B167433
CAS RN: 10005-75-1
M. Wt: 376.5 g/mol
InChI Key: XMMWYJKJRBYBKW-UUSJCSPQSA-N
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Description

Pregnan-20-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta)-, also known as 3β,5β-THP, is a neurosteroid that plays a crucial role in the modulation of the nervous system. It is synthesized in the brain and peripheral tissues, and its levels fluctuate during various physiological and pathological conditions.

Mechanism Of Action

The mechanism of action of 3β,5β-THP is complex and involves the modulation of various neurotransmitter systems, including GABA, glutamate, serotonin, and dopamine. 3β,5β-THP enhances the activity of GABA-A receptors, leading to increased inhibition of neuronal activity. It also modulates the activity of glutamate receptors, leading to decreased excitatory neurotransmission. 3β,5β-THP has also been shown to interact with various intracellular signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Biochemical And Physiological Effects

3β,5β-THP has various biochemical and physiological effects on the nervous system. It enhances GABAergic neurotransmission, leading to increased inhibition of neuronal activity. It also modulates the activity of glutamate receptors, leading to decreased excitatory neurotransmission. 3β,5β-THP has been shown to have anxiolytic, anticonvulsant, sedative, and analgesic effects. It also plays a role in the regulation of stress response, mood, and cognitive function.

Advantages And Limitations For Lab Experiments

One advantage of studying 3β,5β-THP is its role in the modulation of the nervous system. It has been extensively studied in various animal models of neurological disorders, including epilepsy, anxiety, depression, and Alzheimer's disease. However, one limitation is the complexity of its mechanism of action, which involves the modulation of various neurotransmitter systems and intracellular signaling pathways.

Future Directions

For the study of 3β,5β-THP include the development of novel therapeutic agents that target its mechanism of action. This includes the development of drugs that enhance GABAergic neurotransmission or modulate the activity of glutamate receptors. Other future directions include the study of 3β,5β-THP in various neurological disorders, including autism spectrum disorder and traumatic brain injury. Additionally, the role of 3β,5β-THP in the regulation of stress response, mood, and cognitive function warrants further investigation.

Synthesis Methods

The synthesis of 3β,5β-THP involves the conversion of progesterone to its 5β-reduced metabolite, 5β-dihydroprogesterone (5β-DHP), by the enzyme 5β-reductase. 5β-DHP is then converted to 3β,5β-THP by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD). The synthesis of 3β,5β-THP can also occur through the conversion of deoxycorticosterone to 3β,5β-THP by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD).

Scientific Research Applications

3β,5β-THP has been extensively studied for its role in the modulation of the nervous system. It has been shown to have anxiolytic, anticonvulsant, sedative, and analgesic effects. It also plays a role in the regulation of stress response, mood, and cognitive function. 3β,5β-THP has been studied in various animal models of neurological disorders, including epilepsy, anxiety, depression, and Alzheimer's disease.

properties

CAS RN

10005-75-1

Product Name

Pregnan-20-one, 3-(acetyloxy)-14-hydroxy-, (3beta,5beta,14beta)-

Molecular Formula

C23H36O4

Molecular Weight

376.5 g/mol

IUPAC Name

[(3S,5R,8R,9S,10S,13R,14S,17S)-17-acetyl-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate

InChI

InChI=1S/C23H36O4/c1-14(24)18-9-12-23(26)20-6-5-16-13-17(27-15(2)25)7-10-21(16,3)19(20)8-11-22(18,23)4/h16-20,26H,5-13H2,1-4H3/t16-,17+,18-,19+,20-,21+,22-,23+/m1/s1

InChI Key

XMMWYJKJRBYBKW-UUSJCSPQSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@]2([C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C)O

SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O

Canonical SMILES

CC(=O)C1CCC2(C1(CCC3C2CCC4C3(CCC(C4)OC(=O)C)C)C)O

synonyms

3β-(Acetyloxy)-14β-hydroxy-5β-pregnan-20-one

Origin of Product

United States

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